Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an acetamido group, and a benzo[d]thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-23-17(22)11-3-4-12-15(8-11)26-18(19-12)20-16(21)7-10-2-5-13-14(6-10)25-9-24-13/h2-6,8H,7,9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOYSVWNOTGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by the treatment of piperonal with appropriate reagents.
Introduction of the acetamido group: This step involves the acylation of the benzo[d][1,3]dioxole derivative with acetic anhydride or acetyl chloride.
Construction of the benzo[d]thiazole ring: This can be synthesized via a cyclization reaction involving appropriate thioamide precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzothiazole, including those related to methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate, exhibit promising anticancer properties. For instance, studies have shown that benzothiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines, including pancreatic cancer cells . The structural similarities with other benzothiazole compounds suggest that this compound may also possess anticancer activities.
Enzyme Inhibition
The compound's structural components indicate potential as an enzyme inhibitor. A study on sulfonamide derivatives containing benzodioxane and acetamide moieties demonstrated their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are crucial in managing type 2 diabetes mellitus and Alzheimer's disease . This suggests that this compound could be explored for similar enzyme inhibition properties.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that require optimization for yield and purity. Common synthetic routes include:
- Formation of the Benzo[d][1,3]dioxole moiety : This can be achieved through the reaction of appropriate dioxole precursors.
- Acetamido Group Introduction : The acetamido functionality is introduced via acylation reactions.
- Thiazole Ring Formation : The benzo[d]thiazole component can be synthesized through cyclization reactions involving thioketones or thioureas.
These synthetic pathways highlight the versatility of modifications around the core structures while showcasing unique characteristics that could lead to diverse biological activities.
Antimycobacterial Activity
Recent studies have focused on the development of compounds similar to this compound as potential antimycobacterial agents. Compounds derived from imidazo-[2,1-b]-thiazole have shown significant activity against Mycobacterium tuberculosis, indicating a trend where modifications in the thiazole structure enhance biological efficacy .
HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors are another area where compounds similar to this compound are being investigated. These inhibitors play crucial roles in regulating various pharmacological responses related to cancer therapy . The structural features of this compound may contribute to its potential as an HDAC inhibitor.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound also contains a benzo[d][1,3]dioxole moiety but differs in its overall structure and functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and are studied for their anticancer activities.
Uniqueness
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry research.
Biological Activity
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate is a synthetic compound that exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition. The compound's unique structural features, including a benzo[d][1,3]dioxole moiety and a thiazole ring, contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.39 g/mol. The presence of both acetamido and carboxylate functional groups suggests versatile reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:
- In vitro studies demonstrated that similar compounds induce apoptosis in various cancer cell lines, including MCF cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .
- In vivo studies on tumor-bearing mice showed significant suppression of tumor growth when treated with related benzodioxole derivatives, indicating their potential as effective anticancer agents .
Enzyme Inhibition
The compound has been investigated for its role as a histone deacetylase (HDAC) inhibitor:
- HDAC inhibitors are crucial in regulating gene expression and have implications in cancer therapy. The benzodioxole structure is frequently associated with HDAC inhibition due to its ability to coordinate with zinc ions in the enzyme's active site .
- A structure-activity relationship (SAR) analysis revealed that modifications around the benzodioxole and thiazole moieties can enhance HDAC inhibitory activity .
Case Studies
- Study on Apoptosis Induction :
- HDAC Inhibition Mechanism :
Data Tables
| Activity Type | IC50/EC50 Values | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Anticancer Activity | 25.72 ± 3.95 μM | MCF7 | Apoptosis induction |
| HDAC Inhibition | 0.008 µM | T47D | Zinc coordination |
| Tumor Growth Suppression | Not specified | Tumor-bearing mice | Inhibition of tumor growth |
Q & A
Q. Q1. What are the common synthetic routes for preparing Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate?
A1. A typical approach involves multi-step reactions:
- Step 1 : Cyclization of 2-aminothiophenol derivatives with α-haloketones to form the benzothiazole core.
- Step 2 : Esterification to introduce the methyl carboxylate group (e.g., using methanol and acid catalysts).
- Step 3 : Coupling the benzo[d][1,3]dioxol-5-yl acetamide moiety via amide bond formation, often using coupling agents like DCC or EDC in anhydrous solvents.
Reaction conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) are critical for yield optimization .
Advanced Synthesis
Q. Q2. How can researchers optimize reaction parameters to improve yield and purity during synthesis?
A2. Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or THF facilitates cyclization .
- Catalysts : Acidic (e.g., glacial acetic acid) or basic (e.g., K₂CO₃) conditions stabilize intermediates during coupling reactions .
- Temperature Control : Reflux (~80°C) for cyclization vs. room temperature for esterification to avoid side reactions .
Post-synthesis purification via recrystallization (ethyl acetate/hexane) or column chromatography ensures high purity (>95%) .
Basic Characterization
Q. Q3. What analytical techniques are essential for confirming the structure of this compound?
A3. Standard methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl carboxylate at C6, acetamido group at C2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₈H₁₄N₂O₅S, expected [M+H]⁺ = 371.07) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Characterization
Q. Q4. How can researchers resolve contradictions in spectral data during structural elucidation?
A4. Strategies include:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- 2D NMR : Use COSY, HSQC, and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- X-ray Crystallography : Resolve stereochemical ambiguities for crystalline derivatives .
Biological Activity Screening
Q. Q5. What in vitro assays are suitable for evaluating the biological activity of this compound?
A5. Common assays include:
- Enzyme Inhibition : Test against targets like monoamine oxidase (MAO) or cyclooxygenase (COX) using fluorometric or spectrophotometric methods .
- Antimicrobial Activity : Broth microdilution assays (MIC/MBC determination) against bacterial/fungal strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Mechanism of Action
Q. Q6. How can researchers investigate the mechanism of action for this compound’s anti-inflammatory effects?
A6. Methodological steps:
- Pathway Analysis : Western blotting or ELISA to measure cytokine levels (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .
- Molecular Docking : Simulate binding interactions with COX-2 or NF-κB using software like AutoDock .
- Gene Expression Profiling : RNA-seq or qPCR to identify differentially expressed genes in treated vs. untreated cells .
Experimental Design
Q. Q7. How to design a study to assess the compound’s dose-dependent effects in vivo?
A7. Follow a randomized block design:
- Dose Groups : 3–5 doses (e.g., 10–100 mg/kg) + vehicle control .
- Endpoint Metrics : Plasma concentration (LC-MS/MS), organ toxicity (histopathology), and biomarker analysis (e.g., CRP for inflammation) .
- Statistical Power : Use ANOVA with post-hoc tests (n ≥ 6/group) to ensure reproducibility .
Data Contradictions
Q. Q8. How to address discrepancies in reported biological activity across studies?
A8. Potential solutions:
- Standardize Assays : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
- Control Variables : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
- Meta-Analysis : Compare data across studies using effect size metrics (e.g., Cohen’s d) .
Safety and Handling
Q. Q9. What safety protocols are recommended for handling this compound in the lab?
A9. Key precautions:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetic acid) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Structure-Activity Relationships (SAR)
Q. Q10. How can substituent modifications enhance the compound’s therapeutic potential?
A10. Focus on:
- Electron-Withdrawing Groups : Introduce halogens (Cl, F) at the benzothiazole ring to improve metabolic stability .
- Bioisosteres : Replace the methyl carboxylate with ethyl ester or amide to modulate solubility .
- Hybrid Derivatives : Attach triazole or furan moieties to exploit synergistic biological effects .
Environmental Impact
Q. Q11. How to evaluate the environmental fate of this compound in ecosystem studies?
A11. Follow tiered assessment:
- Phase 1 : Determine logP (octanol-water partition coefficient) and hydrolysis half-life .
- Phase 2 : Use microcosm models to study biodegradation in soil/water .
- Phase 3 : Assess bioaccumulation in aquatic organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
